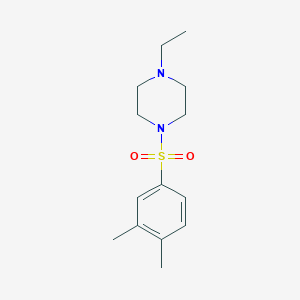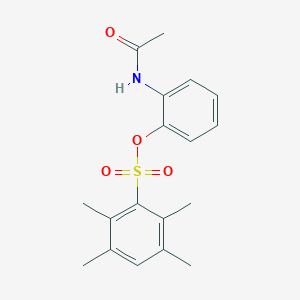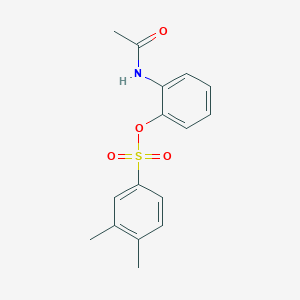
2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate, also known as ADPBS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ADPBS belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry for their antibacterial and antifungal properties. However, ADPBS has been found to have unique properties that make it a promising candidate for the treatment of various diseases.
作用机制
The mechanism of action of 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate is not fully understood, but it is believed to involve the inhibition of various cellular pathways that contribute to disease progression. In cancer cells, this compound has been found to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. In inflammation, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been found to reduce oxidative stress and inflammation, which are major contributors to neuronal damage.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects that contribute to its therapeutic potential. In cancer cells, this compound has been shown to induce DNA damage and inhibit cell proliferation. In inflammation, this compound has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In neurodegenerative disorders, this compound has been shown to reduce oxidative stress and inflammation, which are major contributors to neuronal damage.
实验室实验的优点和局限性
2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has several advantages for lab experiments, including its high purity and stability, which make it suitable for further research. However, this compound also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to elucidate its effects.
未来方向
There are several future directions for research on 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate, including its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its effects on various cellular pathways. Furthermore, the potential toxicity of this compound needs to be thoroughly investigated to ensure its safety for use in humans. Overall, this compound has shown promising results in scientific research, and further investigation is needed to fully realize its therapeutic potential.
合成方法
2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate can be synthesized through a multi-step reaction process that involves the acetylation of 2-aminophenol, followed by the sulfonation of 3,4-dimethylbenzenesulfonyl chloride. The final product is obtained through purification and crystallization. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further research.
科学研究应用
2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for chemotherapy. Inflammation is a major contributor to many diseases, and this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
分子式 |
C16H17NO4S |
|---|---|
分子量 |
319.4 g/mol |
IUPAC 名称 |
(2-acetamidophenyl) 3,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/C16H17NO4S/c1-11-8-9-14(10-12(11)2)22(19,20)21-16-7-5-4-6-15(16)17-13(3)18/h4-10H,1-3H3,(H,17,18) |
InChI 键 |
WEFUXAPXUCSSKD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)C |
规范 SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




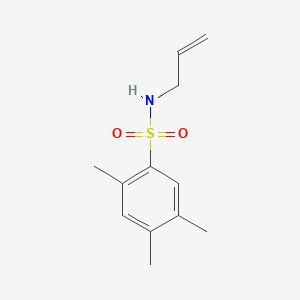
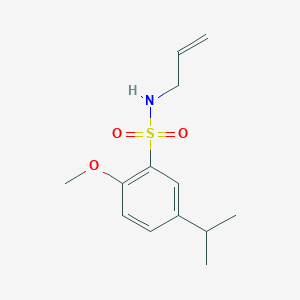
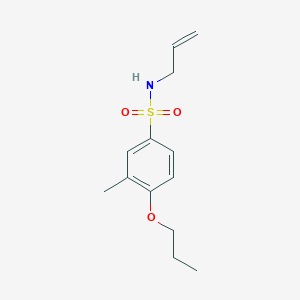
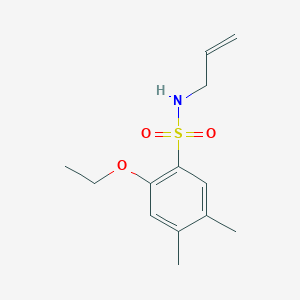

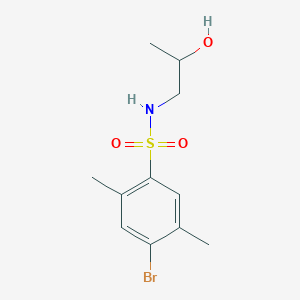

![1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B272752.png)
